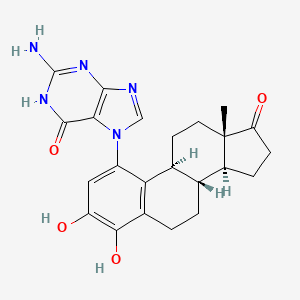

4-Hydroxy Estrone 1-N7-Guanine

Description

Overview of Endogenous Estrogen Biosynthesis and Metabolic Pathways

The biosynthesis of estrogens, primarily estrone (B1671321) (E1) and estradiol (B170435) (E2), from cholesterol is a complex enzymatic process. nih.gov In premenopausal women, the ovaries are the main site of E2 synthesis, the most potent estrogen. frontiersin.org Post-menopause, estrone, produced in peripheral tissues like adipose tissue, becomes the predominant estrogen. nih.govfrontiersin.org The metabolism of these primary estrogens is crucial in determining their physiological and pathological effects.

Phase I Metabolic Pathways and Key Enzymatic Transformations

Phase I metabolism of estrogens primarily involves hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. pharmgkb.orgresearchgate.net This process introduces hydroxyl groups onto the estrogen molecule, creating various metabolites. Key enzymatic transformations include the conversion of estrogens to 2-hydroxy and 4-hydroxy derivatives. pharmgkb.org Specifically, the enzyme CYP1B1 is instrumental in the 4-hydroxylation pathway, converting estrone and estradiol into 4-hydroxyestrone (B23518) (4-OHE1) and 4-hydroxyestradiol (B23129) (4-OHE2), respectively. researchgate.netnih.gov Another crucial enzyme, aromatase, is responsible for the final step in estrogen synthesis, converting androgens to estrogens. mdpi.com

Generation of Catechol Estrogens and Reactive Intermediates

The 2-hydroxy and 4-hydroxy estrogen metabolites are known as catechol estrogens. oup.com These catechols can be further oxidized to form semiquinones and highly reactive ortho-quinones (o-quinones). nih.govbmbreports.org The oxidation of 4-hydroxyestrogens, such as 4-OHE1 and 4-OHE2, leads to the formation of the corresponding 3,4-quinones (E1-3,4-Q and E2-3,4-Q). nih.govbslonline.org These quinones are electrophilic, meaning they are electron-seeking and can readily react with nucleophilic sites on other molecules, including DNA. pnas.org The redox cycling between catechol estrogens and their quinone forms can also generate reactive oxygen species (ROS), which can indirectly damage DNA. oup.comnih.govbslonline.org

Conceptual Framework of DNA Adduct Formation by Endogenous Carcinogens

Endogenous carcinogens are cancer-causing agents that originate from within the body. nih.gov The metabolic activation of otherwise harmless endogenous compounds, like estrogens, can lead to the formation of reactive intermediates that damage DNA. reliasmedia.com

Definition and Significance of DNA Adducts in Biological Systems

A DNA adduct is a segment of DNA that has become covalently bonded to a chemical. wikipedia.org This chemical modification can distort the DNA structure, interfering with crucial cellular processes like DNA replication and transcription. wikipedia.orgnih.gov If the cellular DNA repair mechanisms fail to remove these adducts, they can lead to mutations, which are permanent alterations in the DNA sequence. nih.govmdpi.com The accumulation of mutations in critical genes is a fundamental step in the initiation of cancer. pnas.orgnih.gov Therefore, DNA adducts are considered biomarkers of exposure to carcinogens and can indicate an increased risk of cancer. reliasmedia.comwikipedia.orgmdpi.com

Classification of DNA Adducts: Depurinating versus Stable Adducts

DNA adducts can be broadly classified into two main types: stable and depurinating adducts. nih.govresearchgate.netoup.com

Stable adducts remain covalently attached to the DNA backbone unless they are removed by cellular repair enzymes. researchgate.netresearchgate.net They are often formed when carcinogens react with the exocyclic amino groups of adenine (B156593) or guanine (B1146940). nih.govresearchgate.net

Depurinating adducts are formed when a chemical binds to specific nitrogen atoms on the purine (B94841) bases (adenine and guanine), such as the N7 position of guanine or the N3 and N7 positions of adenine. nih.govresearchgate.netnih.gov This binding destabilizes the glycosidic bond that connects the purine base to the deoxyribose sugar of the DNA backbone, causing the adducted base to be spontaneously released from the DNA strand. nih.govoup.com This loss of a base creates an apurinic (or apurinic/apyrimidinic, AP) site. nih.govrarediseasesjournal.com These AP sites are highly mutagenic because if they are not repaired before DNA replication, the replication machinery may insert an incorrect base opposite the gap, leading to a mutation. nih.govrarediseasesjournal.com It is believed that depurinating adducts play a more significant role in tumor initiation compared to stable adducts. bmbreports.org

Contextualizing 4-Hydroxy Estrone 1-N7-Guanine within Estrogen Carcinogenesis Research

The formation of this compound is a direct consequence of the metabolic pathway that generates reactive estrogen quinones. Specifically, the catechol estrogen-3,4-quinones, derived from 4-hydroxyestrogens, react with the N7 position of guanine in DNA. nih.govrarediseasesjournal.com This reaction forms the 4-OHE1(E2)-1-N7Gua adduct, which is a depurinating adduct. nih.govbmbreports.org

The loss of this adduct leaves behind an apurinic site, which, if not properly repaired, can lead to cancer-initiating mutations. nih.govrarediseasesjournal.com Research has shown that women with a high risk of or diagnosed with breast cancer have significantly higher levels of depurinating estrogen-DNA adducts in their urine. nih.gov Similar findings have been observed in men with prostate cancer and non-Hodgkin lymphoma. nih.govrarediseasesjournal.com The presence of this compound and other related depurinating adducts, such as 4-OHE1(E2)-1-N3Ade, serves as a critical biomarker, linking aberrant estrogen metabolism directly to DNA damage and the initiation of various human cancers. nih.govbslonline.orgrarediseasesjournal.comaacrjournals.org

Hypotheses Regarding Estrogen-Induced DNA Damage and Genotoxicity

Several hypotheses have been proposed to explain how estrogens can damage DNA and initiate the carcinogenic process. These theories are not mutually exclusive and likely contribute collectively to the genotoxic effects of estrogens.

The Metabolic Activation Hypothesis: This is a central theory in estrogen genotoxicity. nih.gov It posits that estrogens themselves are not the ultimate carcinogens, but they can be metabolically converted into reactive intermediates that are. wiley.comresearchgate.net Specifically, the parent estrogens, estrone (E₁) and estradiol (E₂), can be hydroxylated by cytochrome P450 enzymes (particularly CYP1B1) to form catechol estrogens. nih.govoup.com These catechols, such as 4-hydroxyestrone (4-OHE₁), are then oxidized to form highly reactive electrophilic catechol estrogen quinones. researchgate.netresearchgate.net These quinones, particularly the 3,4-quinones, can readily attack DNA bases. aacrjournals.org They form covalent bonds, or adducts, with DNA, primarily at the N3 and N7 positions of adenine and the N7 position of guanine. nih.govresearchgate.netnih.gov

The Depurinating Adducts and Apurinic Sites Hypothesis: A crucial aspect of the metabolic activation theory involves the nature of the DNA adducts formed. The adducts created by the reaction of catechol estrogen-3,4-quinones with the N7 position of guanine or the N3 position of adenine are chemically unstable. nih.gov This instability causes the glycosidic bond holding the adducted purine base to the deoxyribose sugar in the DNA backbone to break, a process known as depurination. wiley.comaacrjournals.orgspandidos-publications.com The loss of the adduct leaves behind a vacant site, known as an apurinic (AP) site. wiley.comresearchgate.net While cells have repair mechanisms for AP sites, if these sites are left unrepaired before DNA replication, they can lead to the insertion of an incorrect base, resulting in mutations. aacrjournals.orgoup.com This error-prone replication of AP sites is considered a critical mechanism for generating the cancer-initiating mutations. wiley.comresearchgate.net The adduct this compound is a prime example of such a depurinating adduct. nih.gov

The Receptor-Mediated Proliferation Hypothesis: This hypothesis focuses on the hormonal activity of estrogens. Estrogen signaling through its receptor (ER) is known to drive the proliferation of cells, particularly in hormone-responsive tissues like the breast. nih.govspandidos-publications.com It is proposed that this excessive, hormone-driven proliferation can contribute to DNA damage accumulation simply because the cell cycle may progress too rapidly for DNA repair mechanisms to correct errors that naturally arise during replication. nih.gov This can lead to replication fork stalling and DNA double-strand breaks. nih.gov Furthermore, some evidence suggests that estrogen receptor signaling may actively suppress effective DNA repair pathways and the process of programmed cell death (apoptosis), further promoting the survival of genetically damaged cells. nih.gov

The Reactive Oxygen Species (ROS) Generation Hypothesis: The metabolic cycling of catechol estrogens can generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. researchgate.netoup.comrupahealth.com This process, known as redox cycling, can occur as catechol estrogens are oxidized to semiquinones and quinones and then reduced back to catechols. oup.com The ROS produced are highly reactive and can cause various forms of "indirect" DNA damage, including the oxidation of DNA bases (e.g., forming 8-oxodeoxyguanosine), DNA strand breaks, and the formation of adducts from lipid peroxidation products. researchgate.netoup.com This oxidative stress contributes to an environment of genomic instability that can promote carcinogenesis. spandidos-publications.comrupahealth.com

Historical Perspective on the Identification of Estrogen-DNA Adducts

The recognition of estrogens as genotoxic agents that can directly damage DNA evolved over several decades, building on fundamental principles of chemical carcinogenesis.

Initially, some scientists suspected that endogenous estrogens might be carcinogenic due to the presence of a benzene (B151609) ring in their structure, a feature shared with known chemical carcinogens like benzo[a]pyrene. nih.gov However, this hypothesis was met with skepticism because, unlike typical carcinogens, estrogens did not show mutagenic activity in standard bacterial and mammalian test systems. nih.gov This lack of mutagenicity delayed their acceptance as true chemical carcinogens for a considerable time.

A pivotal conceptual advance came from the work of James and Elizabeth Miller in the 1960s. They established the fundamental principle of chemical carcinogenesis: that most chemical carcinogens require metabolic activation to become electrophilic reactants that can covalently bind to cellular macromolecules like DNA, RNA, and protein. pnas.org This "metabolic activation" theory provided the essential framework for understanding how a seemingly innocuous endogenous molecule like estrogen could become a cancer initiator.

Subsequent research into estrogen metabolism identified two major pathways: 2-hydroxylation and 4-hydroxylation, leading to the formation of 2-hydroxy and 4-hydroxy catechol estrogens, respectively. oup.comoup.com It became evident that these pathways had different biological consequences, with the 4-hydroxy metabolites demonstrating greater carcinogenic activity. nih.govpnas.org

The critical link was the discovery that catechol estrogens, particularly 4-hydroxyestrogens, could be oxidized to form highly reactive catechol estrogen quinones. researchgate.netaacrjournals.org Researchers hypothesized and then demonstrated that these quinones were the electrophilic species that reacted with DNA purine bases to form adducts. oup.comaacrjournals.org This discovery explained the genotoxicity of estrogens through a defined chemical mechanism.

A further breakthrough was the characterization of these adducts. It was found that the reaction of catechol estrogen-3,4-quinones with guanine and adenine predominantly formed adducts at the N7 and N3 positions. nih.govaacrjournals.org Crucially, these adducts were identified as being chemically labile, leading to spontaneous depurination. nih.gov This explained the earlier negative results in mutagenicity tests, which were designed to detect stable adducts, not the transient damage caused by depurinating adducts and the resulting apurinic sites. nih.gov

The final, definitive evidence came with the development of highly sensitive analytical methods, such as ultra-performance liquid chromatography/tandem mass spectrometry (UPLC/MS/MS). nih.govaacrjournals.org These technologies enabled scientists to detect and quantify these specific depurinating estrogen-DNA adducts, including 4-OHE₁-1-N7Gua and its adenine counterpart, for the first time in human samples. nih.gov Adducts were identified in the urine of women at high risk for breast cancer and in men with prostate cancer, providing a direct link between the formation of these specific DNA lesions and human cancer. nih.govaacrjournals.org The detection of adducts derived from 4-hydroxyestrone and 4-hydroxyestradiol in human breast tumor tissue was a landmark finding that solidified the role of these genotoxic metabolites in human carcinogenesis. acs.orgnih.gov

Compound Reference Table

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-[(8R,9S,13S,14S)-3,4-dihydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-1-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-23-7-6-11-10(13(23)4-5-16(23)30)2-3-12-17(11)14(8-15(29)19(12)31)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-11,13,29,31H,2-7H2,1H3,(H3,24,26,27,32)/t10-,11+,13+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPGOOJJEWNDMR-MQGMTOSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432431 | |

| Record name | 4-OH-E1-1-N7Gua | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178971-92-1 | |

| Record name | 4-OH-E1-1-N7Gua | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of 4 Hydroxy Estrone 1 N7 Guanine Formation

Enzymatic Hydroxylation of Parent Estrogens

The initial step in the metabolic pathway leading to the formation of 4-Hydroxy Estrone (B1671321) 1-N7-Guanine is the hydroxylation of parent estrogens, primarily estrone (E1) and 17β-estradiol (E2). pnas.orgoup.com This phase I metabolic process introduces a hydroxyl group onto the aromatic A-ring of the estrogen molecule, converting them into catechol estrogens. rupahealth.comaacrjournals.org The two major pathways are 2-hydroxylation and 4-hydroxylation, yielding 2-hydroxy and 4-hydroxy derivatives, respectively. pnas.orgnih.gov The 4-hydroxylation pathway is of particular toxicological significance as it produces the precursors to carcinogenic quinones. pnas.orgaacrjournals.orgnih.gov

The hydroxylation of estrogens is catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). rupahealth.combslonline.org These enzymes are responsible for the metabolism of a wide variety of endogenous and exogenous compounds. researchgate.netaacrjournals.org Different CYP isoforms exhibit distinct regioselectivity and catalytic efficiency in estrogen hydroxylation, playing a crucial role in determining the balance between the formation of various estrogen metabolites. aacrjournals.orgaacrjournals.orgoup.com The primary enzymes involved in the formation of catechol estrogens are CYP1A1, CYP1A2, and CYP1B1. acs.orgnih.govacs.org

Cytochrome P450 1B1 (CYP1B1) is the principal enzyme responsible for the 4-hydroxylation of estrogens. rupahealth.comwikipedia.org Unlike other CYP enzymes that predominantly catalyze 2-hydroxylation, CYP1B1 exhibits a strong preference for the 4-position of the estrogen molecule. acs.orgnih.gov This specificity is critical because 4-hydroxyestrogens, such as 4-hydroxyestrone (B23518) (4-OHE1) and 4-hydroxyestradiol (B23129) (4-OHE2), are considered carcinogenic metabolites. pnas.orgwikipedia.org

CYP1B1 is highly expressed in extrahepatic tissues, including estrogen target tissues like the breast, ovary, and uterus. bslonline.orgacs.orgwikipedia.org This localized expression means that the balance of estrogen metabolism in these tissues is shifted towards the formation of 4-hydroxyestrogens. acs.orgwikipedia.org Studies have shown that CYP1B1 produces 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-OHE2 in a ratio of approximately 1:3, highlighting its dominant role in the 4-hydroxylation pathway. acs.org The specific orientation of estradiol (B170435) within the active site of CYP1B1, influenced by key amino acid residues like Ala133 and Asn265, is thought to explain this preference for 4-hydroxylation. nih.govacs.org

| CYP Isoform | Primary Product | 4-OHE2:2-OHE2 Ratio | Key Characteristics |

|---|---|---|---|

| CYP1B1 | 4-Hydroxyestradiol (4-OHE2) | ~3:1 | Expressed in extrahepatic tissues (breast, uterus, ovary); considered the primary enzyme for 4-hydroxylation. bslonline.orgacs.orgwikipedia.org |

| CYP1A1 | 2-Hydroxyestradiol (2-OHE2) | <1:10 | Primarily catalyzes 2-hydroxylation; expressed in extrahepatic tissues. aacrjournals.orgacs.org |

| CYP1A2 | 2-Hydroxyestradiol (2-OHE2) | <1:10 | Mainly a hepatic enzyme; primarily catalyzes 2-hydroxylation. aacrjournals.orgacs.org |

The metabolic fate of parent estrogens, estrone (E1) and estradiol (E2), is determined by the relative activities of various metabolizing enzymes. E1 and E2 are interconvertible through the action of 17β-estradiol dehydrogenase. oup.com Both can then be hydroxylated at the C-2 or C-4 position. pnas.orgnih.gov An imbalance in estrogen metabolism, such as the overexpression of CYP1B1, can lead to an increased metabolic flux through the 4-hydroxylation pathway. wikipedia.orgrarediseasesjournal.com This results in elevated production of 4-hydroxyestrone (4-OHE1) and 4-hydroxyestradiol (4-OHE2). rupahealth.combslonline.org These 4-hydroxy catechol estrogens are the direct precursors to the reactive quinones that form DNA adducts. pnas.orgoup.com

Role of Cytochrome P450 Enzymes in Catechol Estrogen Formation

Specificity and Activity of CYP1B1 in the 4-Hydroxylation Pathway

Oxidation of Catechol Estrogens to Electrophilic Quinones

Following their formation, catechol estrogens can undergo further oxidation. pnas.orgbslonline.org If not inactivated through conjugation pathways, such as O-methylation by catechol-O-methyltransferase (COMT), the 4-hydroxy catechol estrogens are oxidized to semiquinones and then to highly electrophilic quinones. pnas.orgoup.comwikipedia.org This oxidation can be catalyzed by peroxidases or cytochrome P450 enzymes themselves. bslonline.orgwikipedia.org The resulting quinones are potent electrophiles that can readily react with nucleophilic sites on biological macromolecules, including DNA. pnas.orgpnas.orgrupahealth.com

The oxidation of 4-OHE1 and 4-OHE2 yields their corresponding quinone species: estrone-3,4-quinone (E1-3,4-Q) and estradiol-3,4-quinone (B1197220) (E2-3,4-Q), respectively. pnas.orgbslonline.org These catechol estrogen-3,4-quinones are considered the ultimate carcinogenic metabolites of estrogens. pnas.orgbslonline.org Their high reactivity leads to covalent binding with DNA, primarily at the N7 position of guanine (B1146940) and the N3 position of adenine (B156593). mdpi.comoup.comsci-hub.se The reaction of E1-3,4-Q with guanine in DNA results in the formation of the depurinating adduct 4-OHE1-1-N7Gua. pnas.orgdrugbank.comnih.gov Similarly, E2-3,4-Q forms 4-OHE2-1-N7Gua. aacrjournals.orgdrugbank.com These adducts are unstable and are readily lost from the DNA backbone, leaving behind an apurinic site, a type of DNA lesion that can lead to mutations if not properly repaired. pnas.orgmdpi.comoup.com

| Activating System/Reactant | Adduct Formed | Level of Depurinating Adducts (µmol/mol DNA-P) | Reference |

|---|---|---|---|

| E2-3,4-Q + DNA | 4-OHE2-1(α,β)-N7Gua | 213 | pnas.org |

| 4-OHE2 + Horseradish Peroxidase | 4-OHE2-1-N7Gua & 4-OHE2-1-N3Ade | >99.9% of total adducts | oup.com |

| 4-OHE2 + Lactoperoxidase | 4-OHE2-1-N7Gua & 4-OHE2-1-N3Ade | >99.9% of total adducts | oup.com |

| 4-OHE2 + CYP1B1 | 4-OHE2-N7-Gua | Adduct formation followed Michaelis-Menten kinetics | aacrjournals.org |

Generation of Semiquinones and Reactive Oxygen Species (ROS) during Redox Cycling

The metabolic pathway of estrogens involves oxidation, which can lead to the formation of catechol estrogens. Specifically, 4-hydroxyestrone (4-OHE1), a metabolite of estrone, can undergo further oxidation to form semiquinones and quinones. This conversion is a critical step in the generation of reactive species. nih.govrupahealth.com

The process of redox cycling involves the one-electron reduction of the estrogen quinone back to a semiquinone, which can then be re-oxidized to the quinone, creating a futile cycle. This cycling process, in the presence of molecular oxygen, leads to the production of reactive oxygen species (ROS), including superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. nih.govrupahealth.comoup.com Flavin-containing oxidoreductases mediate this redox cycling, which requires reducing equivalents like NADPH. nih.govoup.com

Studies have demonstrated that catechol metabolites of endogenous estrogens, including 4-hydroxyestrone, can undergo redox cycling in breast epithelial cells, leading to the generation of ROS. nih.govoup.com This production of ROS can cause oxidative DNA damage, a separate but related mechanism of genotoxicity to direct adduct formation. rupahealth.comacs.org The formation of 8-oxo-7,8-dihydroxy-2'-deoxyguanosine (8-oxo-dG) and apurinic/apyrimidinic (AP) sites in DNA are examples of such oxidative damage. acs.orgbslonline.org The levels of AP sites have been shown to correlate with 8-oxo-dG levels, suggesting that depurination can result from ROS-induced damage. acs.org

The generation of these reactive species is a key factor in the carcinogenic potential of certain estrogen metabolites, contributing to cellular damage and genomic instability. rupahealth.commdpi.com

Nucleophilic Attack and Covalent Adduction to DNA

The estrogen quinones formed during metabolism are highly reactive electrophiles that can directly interact with cellular macromolecules, including DNA.

The primary mechanism by which estrogen quinones, such as 4-hydroxyestrone-3,4-quinone, react with DNA is through a Michael addition reaction. aacrjournals.orgacs.org This type of reaction involves the nucleophilic attack of a DNA base on the electron-deficient quinone ring. aacrjournals.orgacs.org The purine (B94841) bases, guanine and adenine, are particularly susceptible to this type of adduction due to their nucleophilic character. acs.orgnih.gov Specifically, the formation of the 4-Hydroxy Estrone 1-N7-Guanine adduct occurs via a 1,4-Michael addition of the N7 atom of guanine to the C1 position of the 4-hydroxyestrone-3,4-quinone. nih.govoup.comnih.gov This reaction results in the formation of a covalent bond between the estrogen metabolite and the DNA base. aacrjournals.org

The N7 position of guanine is a primary site for adduction by 4-hydroxyestrone-3,4-quinone. nih.govoup.com This specificity is due to the high nucleophilicity of the N7 atom in the guanine base. The formation of the 4-OHE1-1-N7-Guanine adduct is a depurinating adduct, meaning it weakens the glycosidic bond between the guanine base and the deoxyribose sugar in the DNA backbone. nih.govnih.govoup.com This destabilization can lead to the spontaneous loss of the adducted guanine base, creating an apurinic (AP) site in the DNA. nih.govoup.com While the N7-guanine adduct itself is not immediately mutagenic, the resulting AP site is a non-coding lesion that can lead to mutations during DNA replication if not properly repaired. nih.govoup.com The half-life for the depurination of the N7-guanine adduct is on the order of hours. nih.govnih.gov In addition to the N7 position of guanine, the N3 position of adenine is also a target for adduction by 4-hydroxyestrone-3,4-quinone, forming 4-OHE1-1-N3-Adenine, another depurinating adduct. nih.govoup.com

The reaction between 4-hydroxyestrone-3,4-quinone and guanine can result in the formation of stereoisomers. The adduct, 4-OHE1-1-N7-Guanine, exists as a mixture of two conformational isomers, often referred to as α and β isomers. aacrjournals.orgoup.com These isomers arise from the restricted rotation around the newly formed C1 (estrogen) - N7 (guanine) bond. oup.com While these isomers can be distinguished by techniques like nuclear magnetic resonance, they are often not separable by standard analytical methods due to the lack of completely hindered rotation. aacrjournals.org The specific orientation of the bulky estrogen moiety relative to the DNA helix can influence the local DNA structure and its subsequent processing by cellular repair machinery.

Biochemical Consequences of 4 Hydroxy Estrone 1 N7 Guanine Formation

Dynamics of Adduct Instability and Depurination

Unlike some other DNA adducts that form stable bonds, the 4-Hydroxy Estrone (B1671321) 1-N7-Guanine adduct is characterized by its chemical lability. This instability is a critical feature that dictates its primary genotoxic effect: the generation of a non-coding lesion in the DNA.

The formation of the covalent bond at the N7 position of the guanine (B1146940) base significantly weakens the N-glycosidic bond, which connects the guanine base to the deoxyribose sugar of the DNA backbone. oup.compnas.org This destabilization makes the bond susceptible to spontaneous hydrolytic cleavage. nih.govaacrjournals.org The reaction with the guanine N7 position alters the electron distribution in the purine (B94841) ring system, facilitating the departure of the entire adducted base from the DNA strand. oup.com This process, known as depurination, results in the release of the 4-Hydroxy Estrone-guanine conjugate from the DNA backbone, leaving the sugar-phosphate structure intact but devoid of its purine base. oup.comaacrjournals.org Studies have shown that this type of adduct, derived from catechol estrogen-3,4-quinones, predominantly leads to depurination rather than forming stable, persistent lesions. pnas.orgnih.gov

The direct consequence of the hydrolytic cleavage of the N-glycosidic bond is the creation of an apurinic/apyrimidinic (AP) site, also known as an abasic site, in the DNA strand. nih.govnih.gov This lesion represents a gap in the genetic code, as the nucleotide at that position is missing its base. aacrjournals.org The spontaneous depurination of the 4-OHE1-1-N7-Guanine adduct is a significant source of these potentially mutagenic AP sites. nih.govnih.gov The generation of AP sites is considered a key step in the mechanism by which catechol estrogens initiate cancer, as these sites are highly mutagenic if not properly repaired before DNA replication. pnas.orgnih.gov The presence of an AP site can halt the progression of DNA polymerase during replication or can lead to the insertion of an incorrect base opposite the lesion. aacrjournals.org

Table 1: Adduct Instability and Depurination Dynamics

| Feature | Description | Consequence |

|---|---|---|

| Adduct Type | 4-Hydroxy Estrone covalently bonded to the N7 position of Guanine. | Creates a chemically unstable lesion in the DNA. |

| Bond Weakening | The adduct formation destabilizes the N-glycosidic bond linking guanine to the deoxyribose sugar. oup.compnas.org | Primes the adduct for removal from the DNA backbone. |

| Cleavage Process | Spontaneous hydrolytic cleavage of the weakened N-glycosidic bond occurs. nih.govaacrjournals.org | The entire 4-Hydroxy Estrone-guanine complex is released. |

| Resulting Lesion | An Apurinic/Apyrimidinic (AP) site is left behind in the DNA strand. nih.govnih.gov | A non-coding, mutagenic lesion is introduced into the genome. |

Hydrolytic Cleavage of the N-Glycosidic Bond

Interaction with DNA Repair Pathways

The formation of the 4-Hydroxy Estrone 1-N7-Guanine adduct and the subsequent generation of AP sites activates the cell's sophisticated DNA repair network. The primary pathways involved are Base Excision Repair (BER) and, to a lesser extent, Nucleotide Excision Repair (NER).

The generation of apurinic sites is a strong trigger for the Base Excision Repair (BER) pathway. nih.gov BER is the principal mechanism for repairing AP sites and other forms of DNA base damage. The process is initiated by an enzyme called AP endonuclease 1 (APE1), which recognizes the AP site and cleaves the phosphodiester backbone immediately 5' to the lesion. nih.gov This creates a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) residue. DNA polymerase β then removes the baseless sugar and inserts the correct nucleotide (in this case, guanosine) using the opposite strand as a template. nih.gov Finally, the nick in the DNA backbone is sealed by a DNA ligase, restoring the original DNA sequence. nih.gov However, if the BER pathway is overwhelmed or error-prone, it can lead to mutations. nih.gov

While BER is the main pathway for handling the AP sites resulting from depurination, the initial this compound adduct is a "bulky" lesion due to the large steroidal structure attached to the DNA base. nih.gov Bulky adducts that distort the DNA helix are typically recognized and removed by the Nucleotide Excision Repair (NER) pathway. nih.govgrantome.com It is plausible that NER could recognize and excise the segment of DNA containing the 4-OHE1-N7-Guanine adduct before depurination occurs. The efficiency of NER in removing such adducts can depend on the specific structure of the adduct and the degree to which it distorts the DNA double helix. grantome.comaacrjournals.org If the adduct persists, it can block transcription and replication, but given its instability, it is more likely to depurinate, making BER the more critical repair response.

Table 2: DNA Repair Responses to 4-OHE1-N7-Guanine Adducts

| Repair Pathway | Target Lesion | Mechanism | Potential Outcome |

|---|---|---|---|

| Base Excision Repair (BER) | Apurinic/Apyrimidinic (AP) site. nih.gov | Recognition by AP endonuclease, removal of the baseless sugar, insertion of the correct nucleotide, and ligation. nih.gov | High-fidelity repair restores the original sequence. Error-prone repair can introduce mutations. nih.gov |

| Nucleotide Excision Repair (NER) | The initial bulky 4-OHE1-N7-Guanine adduct. nih.gov | Recognition of helix distortion, excision of a ~30 base pair fragment containing the adduct, and resynthesis of the gap. nih.gov | Removal of the bulky adduct before it can depurinate, preventing AP site formation. |

Base Excision Repair (BER) Mechanisms and Adduct Removal (Implied from apurinic sites, not explicitly in snippets but standard academic content)

Potential for Mutagenesis and Genomic Instability

If an AP site is not repaired by the BER pathway before the cell undergoes DNA replication, it presents a problem for the replication machinery. DNA polymerases cannot read the baseless site, often leading to the preferential, and incorrect, insertion of an adenine (B156593) base opposite the AP site. aacrjournals.org This is known as the "A-rule." In the subsequent round of replication, this inserted adenine will template for a thymine (B56734) on the complementary strand. The ultimate result is a G→T transversion, a specific type of point mutation that has been linked to estrogen-induced carcinogenesis. aacrjournals.org

Beyond point mutations, the accumulation of DNA damage from estrogen metabolites can lead to broader genomic instability. nih.gov This can include the formation of single- and double-strand breaks if BER intermediates are not properly processed, as well as larger chromosomal alterations. nih.gov Furthermore, some studies suggest that catechol estrogens can compromise the function of the spindle-assembly checkpoint, which is crucial for proper chromosome segregation during cell division, further contributing to genomic instability. nih.gov This combination of direct mutagenic lesions and disruption of cellular maintenance pathways underscores the carcinogenic potential initiated by the formation of adducts like this compound.

Misincorporation during DNA Replication at Abasic Sites

The generation of apurinic sites is a highly mutagenic event. nih.gov During DNA replication, when the cellular machinery encounters an AP site, it lacks the template information to insert the correct nucleotide. This can lead to errors in DNA synthesis. oup.com The process of translesion synthesis, an error-prone form of DNA repair, may be employed to bypass the lesion, often resulting in the incorrect incorporation of a nucleotide opposite the abasic site. spandidos-publications.com Studies on DNA synthesis on depurinated DNA have shown a preference for the insertion of dAMP opposite the apurinic site. researchgate.net This misincorporation of bases during the replication or repair of AP sites is a direct cause of mutations that can contribute to the initiation of cancer. oup.comresearchgate.netnih.gov The formation of 4-OHE1-1-N7Gua and the subsequent depurination is a primary mechanism through which estrogen metabolites damage DNA and induce mutations. nih.gov

Table 1: Characteristics of Estrogen-DNA Adducts

| Adduct Type | Precursor Metabolite | Primary Site of Reaction | Adduct Stability | Primary Consequence | Reference |

|---|---|---|---|---|---|

| 4-OHE1(E2)-1-N7Gua | Estrone/Estradiol-3,4-quinone (B1197220) | N7 of Guanine | Depurinating (unstable) | Generates apurinic sites | oup.commdpi.comoup.com |

| 4-OHE1(E2)-1-N3Ade | Estrone/Estradiol-3,4-quinone | N3 of Adenine | Depurinating (unstable) | Generates apurinic sites | mdpi.comoup.comnih.gov |

| 2-OHE1-6-N2-dG | Estrone-2,3-quinone | N2 of Deoxyguanosine | Stable | Remains in DNA until repaired | acs.org |

| 2-OHE1-6-N6-dA | Estrone-2,3-quinone | N6 of Deoxyadenosine | Stable | Remains in DNA until repaired | acs.org |

Induction of Specific Mutational Signatures

The error-prone repair of apurinic sites generated by the depurination of 4-OHE1-1-N7Gua leads to a characteristic pattern of mutations. spandidos-publications.com These mutations are not random and can serve as a signature for estrogen-induced carcinogenesis. oup.comspandidos-publications.com Research has demonstrated that the mutations arising from these apurinic sites are predominantly A to G transitions. rarediseasesjournal.com For instance, studies in female SENCAR mice treated with estrogen-3,4-quinones revealed mutations in the H-ras oncogene within 6-12 hours of treatment. spandidos-publications.com The rapid appearance of these mutations suggests they are a direct result of error-prone repair of the apurinic sites. spandidos-publications.com The predominant adducts identified were the depurinating 4-OHE1(E2)-1-N7Gua and 4-OHE1(E2)-1-N3Ade, which constituted over 99% of the total adducts formed. spandidos-publications.com The greater carcinogenic potential of 4-hydroxyestrogens compared to 2-hydroxyestrogens is attributed to their higher efficiency in forming these depurinating DNA adducts. mdpi.comspandidos-publications.com

Table 2: Mutational Events Linked to 4-Hydroxy Estrone Metabolites

| Experimental System | Observed Mutation | Associated Gene | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Female SENCAR mice skin | A to G transitions | H-ras oncogene | Error-prone repair of apurinic sites from depurinating adducts | spandidos-publications.comrarediseasesjournal.com |

| Female ACI rat mammary gland | Not specified | H-ras oncogene | Error-prone repair of apurinic sites from depurinating adducts | spandidos-publications.com |

| BB rat2 embryonic cells | Statistically significant increase in mutant fraction with 4-OHE2 treatment | Genotoxicity of 4-hydroxyestradiol (B23129) | nih.gov |

Influence on Cell Cycle Progression and Checkpoint Function

The presence of DNA damage, including adducts like 4-OHE1-1-N7Gua and the subsequent apurinic sites, can significantly impact cell cycle progression and the integrity of checkpoint functions. nih.gov The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and chromosome segregation. DNA damage typically activates these checkpoints, leading to cell cycle arrest to allow time for repair. However, studies have shown that 4-hydroxyestrogen metabolites can interfere with these critical cellular processes. nih.gov Specifically, 4-hydroxyestradiol (4-OHE2) has been found to compromise the function of the spindle-assembly checkpoint. nih.govwikipedia.org This checkpoint ensures that chromosomes are correctly attached to the mitotic spindle before cell division proceeds. Attenuation of this checkpoint function can lead to genomic instability and aneuploidy, a hallmark of many cancers. nih.gov While some estrogen metabolites like 2-methoxyestradiol (B1684026) can arrest cells in G2/M phase, the damage induced by 4-hydroxyestrogens can lead to malignant transformation, suggesting a failure of proper cell cycle control. nih.govahajournals.org

Table 3: Effects of Estrogen Metabolites on Cell Cycle Components

| Estrogen Metabolite | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 4-Hydroxyestradiol (4-OHE2) | Breast cells | Compromises spindle-assembly checkpoint function | nih.gov |

| 4-Hydroxyestradiol (4-OHE2) | MCF-10F human breast epithelial cells | Induces malignant transformation | nih.govnih.gov |

| 2-Methoxyestradiol (2-MeOE2) | MCF-7 cells | Inhibits DNA synthesis and mitosis; increases cAMP in early S-phase | aacrjournals.org |

| 2-Hydroxyestradiol (B1664083) (2-OHE2) | MCF-7 cells | Enhances protein synthesis during G2/M transition | aacrjournals.org |

| 16α-hydroxyestrone (16α-OHE1) | MCF-7 cells | Accelerates cell cycle kinetics; increases cyclin D1 and A; increases pRB phosphorylation | nih.gov |

Regulatory and Modulatory Factors in 4 Hydroxy Estrone 1 N7 Guanine Metabolism

Detoxification Pathways and Enzymes

The detoxification of 4-hydroxyestrone (B23518) (4-OHE1), a catechol estrogen metabolite, is a critical cellular process to prevent its conversion into a reactive quinone that can damage DNA. researchgate.net This process is primarily managed by two major enzymatic pathways: methylation by Catechol-O-Methyltransferase (COMT) and conjugation by Glutathione (B108866) S-Transferases (GSTs). pan.olsztyn.plresearchgate.net These pathways effectively neutralize the reactive nature of 4-OHE1 and its derivatives, thereby protecting the genetic integrity of the cell.

Role of Catechol-O-Methyltransferase (COMT) in Methylation

Catechol-O-Methyltransferase (COMT) is a key enzyme in the detoxification of catechol estrogens, including 4-OHE1. researchgate.netnih.gov It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol estrogen. researchgate.net This methylation process is a crucial step in rendering these compounds less harmful. nih.gov

The primary protective role of COMT in the metabolism of 4-OHE1 is the prevention of its oxidation into a highly reactive and carcinogenic quinone, specifically estrone-3,4-quinone. pan.olsztyn.plaacrjournals.org By methylating 4-OHE1, COMT converts it into 4-methoxyestrone (B195173) (4-MeOE1). aacrjournals.org This methoxy (B1213986) derivative is a more stable and less toxic compound that is not a substrate for the oxidative enzymes that generate quinones. aacrjournals.org This methylation effectively channels the metabolic pathway away from the formation of DNA-damaging species. nih.govaacrjournals.org The inactivation of 4-OHE1 by COMT is in direct competition with the oxidation pathway that leads to quinone formation. nih.gov Therefore, the efficiency of COMT is a critical determinant in preventing the initiation of estrogen-related cancers. pan.olsztyn.pl

The efficacy of COMT-mediated detoxification is significantly influenced by genetic polymorphisms within the COMT gene. pan.olsztyn.pl A well-studied single nucleotide polymorphism (SNP) at codon 158 results in a substitution of valine (Val) with methionine (Met), known as the Val158Met polymorphism. nih.govjneurosci.org This variation leads to different levels of enzyme activity. jneurosci.org Individuals with the Val/Val genotype have the highest COMT activity, while those with the Met/Met genotype exhibit a 3- to 4-fold reduction in enzyme activity. jneurosci.orgaacrjournals.org Heterozygous individuals (Val/Met) show an intermediate level of COMT activity. nih.gov This reduced enzymatic capacity in individuals with the Met allele can lead to a decreased rate of 4-OHE1 methylation, potentially resulting in a higher accumulation of the pro-carcinogenic 4-OHE1 and an increased risk of forming the DNA-damaging estrone-3,4-quinone. pan.olsztyn.pliarc.fr

| COMT Genotype | Relative Enzyme Activity | Implication for 4-OHE1 Metabolism |

|---|---|---|

| Val/Val | High | Efficient methylation of 4-OHE1 to 4-MeOE1, lower risk of quinone formation. |

| Val/Met | Intermediate | Moderate methylation efficiency. |

| Met/Met | Low (3-4 fold reduction) | Reduced methylation of 4-OHE1, higher potential for quinone formation and DNA damage. jneurosci.orgaacrjournals.org |

Prevention of Quinone Formation

Conjugation by Glutathione S-Transferases (GSTs)

When the methylation pathway is insufficient to neutralize all of the 4-OHE1, the resulting estrone-3,4-quinones can be detoxified by another critical set of enzymes, the Glutathione S-Transferases (GSTs). nih.gov GSTs are phase II detoxification enzymes that play a vital role in protecting cells from electrophilic compounds, including reactive estrogen quinones. researchgate.net

GSTs catalyze the conjugation of the electrophilic estrogen quinones with the endogenous antioxidant glutathione (GSH). nih.gov This reaction forms glutathione conjugates, which are more water-soluble and less reactive than the original quinones. These conjugates can then be more easily excreted from the body. The formation of these conjugates is a crucial step in preventing the quinones from reacting with and damaging cellular macromolecules like DNA. nih.gov Specifically, the reaction between estrone-3,4-quinone and GSH can lead to the formation of various glutathione adducts.

Among the various GST isozymes, GSTP1 is considered to be particularly important in the detoxification of estrogen metabolites in breast tissue. researchgate.net Studies have shown that GSTP1 can catalyze the conjugation of GSH to estrogen quinones. However, the efficiency of this detoxification process can be influenced by several factors. For instance, some reactive estrogen metabolites have been shown to be inhibitors of GST activity, which could compromise this detoxification pathway. aacrjournals.org Furthermore, polymorphisms in the GSTP1 gene can also affect its enzymatic activity and, consequently, an individual's capacity to detoxify these harmful metabolites. researchgate.net Loss of GSTP1 expression, for example through promoter hypermethylation, has been observed in some cancers and may lead to diminished detoxification of DNA-damaging estrogen metabolites. researchgate.net

| Enzyme | Function | Substrate | Product | Significance |

|---|---|---|---|---|

| GSTP1 | Catalyzes conjugation with glutathione (GSH) | Estrone-3,4-quinone | Glutathione-estrone conjugate | Detoxifies reactive quinone, preventing DNA adduct formation. researchgate.net |

Formation of Glutathione Conjugates

Influence of Other Metabolic Enzymes

The generation of 4-OHE1-1-N7-Gua is not an isolated event but is part of a complex network of estrogen metabolism. Several enzymes play a role in either promoting or preventing the formation of the precursor, 4-hydroxyestrone quinone.

Enzymes Involved in Quinone Reduction

A crucial detoxification pathway involves the reduction of reactive estrogen quinones back to their less harmful catechol estrogen forms. dovepress.comoup.com This reduction prevents the quinones from reacting with DNA. The primary enzymes responsible for this are NAD(P)H:quinone oxidoreductases (NQO). bslonline.org

NAD(P)H:quinone oxidoreductase 1 (NQO1): This cytosolic flavoprotein catalyzes the two-electron reduction of quinones to hydroquinones, a process that is considered a key step in detoxification. nih.gov By reducing the estrogen ortho-quinones, NQO1 prevents the generation of reactive semiquinone radicals. bslonline.orgnih.gov However, the role of NQO1 in detoxifying 4-hydroxyestrone-o-quinone (4-OHE1-Q) has been a subject of debate. While some studies have shown that NQO1 can catalyze the reduction of estrogen quinones, others have found this catalytic activity to be relatively inefficient compared to the non-enzymatic reduction by cofactors like NADPH. acs.orgnih.govaacrjournals.org It has been suggested that for NQO1 to play a significant protective role, its activity must be sufficient to outcompete the spontaneous reaction of the quinone with DNA. acs.orgacs.org Factors that reduce NQO1 expression or activity, such as certain genetic polymorphisms or hormonal influences like leptin, could therefore lead to higher levels of reactive quinones and increased DNA adduct formation. dovepress.comvulcanchem.comnih.gov

Interplay with Other Estrogen Metabolizing Enzymes

The concentration of 4-hydroxyestrone (4-OHE1), the precursor to the reactive quinone, is controlled by a delicate balance between its formation and its further metabolism by other enzymes.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes are responsible for the interconversion of estrone (B1671321) (E1) and estradiol (B170435) (E2). oup.comoup.com This is significant because both E1 and E2 can be hydroxylated to form their respective 4-hydroxy catechols. oup.com The activity of 17β-HSDs can therefore influence the substrate pool available for the cytochrome P450 enzymes that produce 4-OHE1 and 4-hydroxyestradiol (B23129) (4-OHE2). oup.comfrontiersin.org For instance, an increase in the conversion of E2 to E1 would make more substrate available for CYP1B1 to produce 4-OHE1. oup.com

Catechol-O-methyltransferase (COMT): This enzyme provides a critical detoxification pathway by methylating catechol estrogens like 4-OHE1 to form methoxyestrogens, which are non-genotoxic. nih.govdovepress.com This methylation prevents the oxidation of 4-OHE1 to its reactive quinone form. nih.govoup.com Therefore, COMT activity is in direct competition with the activation pathway catalyzed by cytochrome P450 enzymes. dovepress.com Low COMT activity, potentially due to genetic polymorphisms, can lead to an accumulation of 4-OHE1, increasing the likelihood of its conversion to the carcinogenic quinone and subsequent DNA adduct formation. nih.govdovepress.comoup.com

Glutathione S-transferases (GSTs): These enzymes offer another route for detoxifying estrogen quinones by conjugating them with glutathione (GSH). dovepress.comoup.com This action renders the quinones inactive and facilitates their excretion. mdpi.com The absence or reduced activity of GST enzymes, such as in individuals with null genotypes for GSTM1 or GSTT1, can impair this detoxification pathway, leading to an accumulation of reactive quinones and a higher risk of DNA adduct formation. nih.govmdpi.com

Impact of Genetic Polymorphisms on Adduct Levels

Individual genetic variations, or polymorphisms, in the genes encoding estrogen-metabolizing enzymes can significantly alter their activity, leading to differences in the levels of estrogen metabolites and DNA adducts like 4-OHE1-1-N7-Gua. vulcanchem.commdpi.com

Polymorphisms in CYP1B1 and Their Functional Implications

Cytochrome P450 1B1 (CYP1B1) is the primary enzyme responsible for the 4-hydroxylation of estrone to 4-OHE1. nih.govvulcanchem.comaacrjournals.org Polymorphisms in the CYP1B1 gene can alter the enzyme's catalytic activity, thereby influencing the production of this key carcinogenic precursor.

One of the most studied polymorphisms is rs1056836 , which results in an amino acid change from Leucine to Valine at codon 432 (Leu432Val). mdpi.come-century.us Research has shown that the Val432 variant allele is associated with a significantly higher 4-hydroxylase activity compared to the wild-type Leu432 allele. mdpi.comresearchgate.netnih.gov This increased activity can lead to higher production of 4-OHE1 and 4-OHE2, which in turn can increase the formation of depurinating DNA adducts. researchgate.netnih.govrupahealth.com Studies have found that individuals carrying the Val allele may have higher tissue levels of 4-hydroxyestrogens and may be at an increased risk for hormone-dependent cancers. researchgate.netrupahealth.com

Table 1: Functional Implications of the CYP1B1 Leu432Val (rs1056836) Polymorphism

| Allele | Amino Acid Change | Effect on Enzyme Activity | Potential Consequence |

|---|---|---|---|

| Leu (Wild-type) | - | Baseline 4-hydroxylase activity | Standard rate of 4-OHE1 production |

| Val (Variant) | Leucine to Valine at codon 432 | 2.4- to 3.4-fold higher catalytic efficiency for 4-hydroxylation. researchgate.net | Increased production of 4-OHE1, potentially leading to higher levels of DNA adducts. researchgate.netnih.gov |

Combined Effects of Multiple Gene Variants on Adduct Formation

For instance, the combination of a high-activity CYP1B1 variant (like Val432Leu) with a low-activity variant of a detoxification enzyme, such as COMT or GSTM1 , can synergistically increase risk. nih.govdovepress.comnih.gov A person with the CYP1B1 Val432 allele would produce more 4-OHE1, and if they also have a low-activity COMT variant, the detoxification of this catechol estrogen via methylation would be inefficient. nih.govnih.gov Similarly, if they also have a GSTM1-null genotype, the ability to detoxify the resulting quinone through glutathione conjugation would be absent. mdpi.com This combination of "high-activation" and "low-detoxification" genotypes can lead to a significant accumulation of 4-hydroxyestrone quinone and a consequently higher level of 4-OHE1-1-N7-Gua adducts. dovepress.comnih.gov Studies have shown that the combined presence of polymorphisms in genes like CYP1B1, COMT, and GSTs can significantly increase the risk of developing hormone-related cancers. dovepress.comnih.gov

Table 2: Examples of Combined Gene Polymorphisms and Their Potential Impact on Adduct Formation

| Gene 1 Polymorphism | Gene 2 Polymorphism | Gene 3 Polymorphism | Combined Effect on Metabolism | Potential Impact on Adduct Levels |

|---|---|---|---|---|

| CYP1B1 (High-activity variant, e.g., Val432) | COMT (Low-activity variant) | - | Increased production of 4-OHE1 with decreased methylation/detoxification. nih.govnih.gov | Significantly increased |

| CYP1B1 (High-activity variant, e.g., Val432) | GSTM1 (Null genotype) | - | Increased 4-OHE1 production with impaired quinone conjugation. mdpi.com | Increased |

| CYP1B1 (Wild-type) | COMT (Low-activity variant) | GSTM1 (Null genotype) | Standard 4-OHE1 production but impaired detoxification at two different steps. dovepress.com | Moderately increased |

| CYP1B1 (High-activity variant) | COMT (Low-activity variant) | GSTM1 (Null genotype) | High production of 4-OHE1 combined with impaired detoxification at two steps. dovepress.comnih.gov | Substantially increased |

Analytical Methodologies for the Detection and Quantification of 4 Hydroxy Estrone 1 N7 Guanine

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating the 4-OHE1-1-N7-Gua adduct from a complex mixture of other estrogen metabolites, conjugates, and unmodified nucleobases prior to detection.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase configuration, is the foundational technique for the analysis of estrogen-DNA adducts. Reverse-phase columns, most commonly C18, are used to separate compounds based on their hydrophobicity.

The separation is typically achieved using a gradient elution with a binary mobile phase system, often consisting of an aqueous solution (like ammonium (B1175870) acetate (B1210297) or water with a small percentage of formic or acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. The gradient starts with a high aqueous content and progressively increases the organic phase concentration to elute more hydrophobic compounds. For instance, adducts can be purified on a semi-preparative C18 column using a water/methanol gradient. In some applications, multichannel electrochemical detectors are used in conjunction with HPLC, as this method is sensitive for catechol estrogens and their adducts. However, mass spectrometry is often required for unambiguous identification, especially for the low levels found in biological samples like urine or tissue.

Interactive Table 1: Example HPLC Conditions for Estrogen Adduct Separation

| Parameter | Condition 1 | Condition 2 |

| Column | Zorbax C18 (9.4 mm × 250 mm) | Luna(2) C18 (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Water | 0.1 M Ammonium Acetate, pH 4.4 / Acetonitrile / Methanol (80:15:5) |

| Mobile Phase B | Methanol | 0.1 M Ammonium Acetate, pH 4.4 / Acetonitrile / Methanol (30:50:20) |

| Flow Rate | 3.0 mL/min | 1.0 mL/min |

| Gradient | 25% B to 69% B over 30 min | Linear gradient from 100% A to 90% B over 50 min |

| Detection | UV (291 nm) | Multichannel Electrochemical Detector |

| Reference |

To enhance sensitivity, especially when sample amounts are limited (e.g., from breast tumor tissue biopsies), there has been a significant shift towards micro-HPLC, capillary HPLC, and nano-LC systems. These techniques utilize columns with much smaller internal diameters (e.g., 75-300 µm) and operate at significantly lower flow rates (µL/min to nL/min) compared to standard HPLC.

The reduced flow rate and column diameter lead to less sample dilution on the column and improved ionization efficiency when coupled with electrospray ionization mass spectrometry (ESI-MS), resulting in a substantial increase in sensitivity. For example, nano-LC systems using columns with a 75 µm internal diameter at flow rates of around 300 nL/min have been successfully used to identify estrogen DNA adducts in human breast tumor tissue. Capillary HPLC systems, with flow rates around 4 µl/min, have also been employed to verify the identity of the 4-OHE1(E2)-1-N7Gua adducts in urine samples. These miniaturized systems often incorporate a column-switching setup for online sample cleanup and concentration, further enhancing the analytical capability for trace-level adduct detection.

High-Performance Liquid Chromatography (HPLC) Applications

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is the definitive method for the structural confirmation and quantification of 4-OHE1-1-N7-Gua due to its unparalleled specificity and sensitivity.

Electrospray ionization (ESI) is the most common ionization technique for analyzing estrogen-DNA adducts as it is a soft ionization method suitable for polar, thermally labile molecules. In positive ion mode, the 4-OHE1-1-N7-Gua adduct is typically detected as its protonated molecule, [M+H]⁺. The closely related and extensively studied adduct, 4-Hydroxyestradiol-1-N7-Guanine (4-OHE2-1-N7-Gua), is observed with an [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 438. The corresponding estrone (B1671321) adduct, 4-OHE1-1-N7-Gua, would have an [M+H]⁺ ion at m/z 436. To improve ionization efficiency and thus sensitivity, derivatization with reagents like dansyl chloride can be employed. This process adds a readily ionizable group to the molecule, which can also shift the adduct to a higher m/z range, reducing background interference.

Tandem mass spectrometry (MS/MS) is indispensable for providing structural confirmation and achieving high sensitivity and specificity. In an MS/MS experiment, the protonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID), which breaks it into characteristic product ions.

For the analogous 4-OHE2-1-N7-Gua adduct ([M+H]⁺ at m/z 438), key product ions include m/z 152, corresponding to the protonated guanine (B1146940) base, and ions at m/z 272 and 312, which result from fragmentation of the steroid ring. The observation of the neutral loss of the deoxyribose moiety from the nucleoside adduct is also a key indicator. By using selected reaction monitoring (SRM), the mass spectrometer is set to specifically monitor the transition from a selected precursor ion to one or more specific product ions. This technique dramatically increases sensitivity and selectivity, allowing for the detection of adducts at femtomole levels or lower in complex biological matrices. For instance, after derivatization with dansyl chloride, the transition of m/z 671 → 437 was monitored to quantify 4-OHE2-N7-guanine in human urine.

Interactive Table 2: Characteristic MS/MS Transitions for Estrogen-Guanine Adducts

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Notes | Reference |

| 4-OHE2-1-N7-Gua | 438 | 152, 272, 312 | The ion at m/z 152 is protonated guanine. | |

| 4-OHE1-1-N7-Gua | 436 | 152, 270, 298, 312, 324 | Fragmentation pattern established through MALDI-PSD spectra. | |

| 4-OHE2-1-N7-Gua (Dansylated) | 671 | 437 | Derivatization improves ionization and changes the monitored transition. |

Stable isotope dilution (SID) mass spectrometry is the gold standard for accurate and precise quantification of DNA adducts. This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard at the earliest stage of sample preparation.

This internal standard has nearly identical chemical and physical properties to the endogenous analyte, so it co-elutes chromatographically and experiences similar ionization effects and losses during sample workup. However, it is differentiated by the mass spectrometer due to its higher mass. By measuring the ratio of the MS signal from the native analyte to that of the labeled internal standard, a precise and absolute quantification can be achieved. For example, 4-OHE2-¹³C₅,¹⁵N₅-N⁷-guanine ([M+H]⁺ at m/z 448.4) has been synthesized and used as an internal standard to quantify 4-OHE2-N7-guanine in human urine, with levels detected in the range of 70–300 pg/mL. The use of SID-LC-MS/MS provides the highest level of analytical rigor, making it essential for clinical and epidemiological studies aiming to validate 4-OHE1-1-N7-Gua as a biomarker.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Sensitivity

Spectroscopic Approaches for Adduct Characterization

Spectroscopic methods are indispensable for the structural elucidation and quantification of DNA adducts like 4-OHE1-1-N7-Gua. These techniques provide insights into the molecular structure and electronic properties of the adduct.

UV Spectroscopy for Adduct Detection and Molar Extinction Coefficient Determination

Ultraviolet (UV) spectroscopy is a fundamental technique used for the detection and quantification of 4-OHE1-1-N7-Gua. The adduct exhibits characteristic UV absorbance maxima that can be used for its identification. For the related adduct, 4-hydroxyestradiol-N7-guanine (4-OHE2-N7-Guanine), a molar extinction coefficient of 1,400 M⁻¹cm⁻¹ at 291 nm in 50% methanol has been determined. nih.gov This value is crucial for the accurate quantification of the adduct in various samples. The determination of the molar extinction coefficient involves careful preparation of a standard solution of the adduct of known concentration and measuring its absorbance at the wavelength of maximum absorption (λmax). nih.gov

Table 1: UV Spectroscopic Data for Estrogen Adducts

| Compound | Molar Extinction Coefficient (ε) | λmax | Solvent |

| 4-Hydroxyestradiol-N7-Guanine | 1,400 M⁻¹cm⁻¹ nih.gov | 291 nm nih.gov | 50% Methanol nih.gov |

This data is instrumental in quantitative analyses, allowing researchers to determine the concentration of the adduct in a sample by measuring its UV absorbance.

Fluorescence Spectroscopy and Fluorescent Labeling Strategies

While the native 4-OHE1-1-N7-Gua adduct is nonfluorescent, fluorescence spectroscopy offers a highly sensitive detection method when combined with fluorescent labeling. acs.orgacs.org This strategy involves derivatizing the adduct with a fluorescent tag, which then allows for its detection at very low concentrations using techniques like laser-excited fluorescence spectroscopy.

A common fluorescent label used for this purpose is 1-pyrenesulfonyl chloride. acs.orgnih.gov The derivatization of 4-OHE1-1-N7-Gua with this label produces a fluorescent product that can be distinguished from the labeled parent estrogen metabolites. acs.org Advanced fluorescence techniques, such as low-temperature fluorescence spectroscopy and fluorescence line-narrowing spectroscopy, can provide high-resolution spectral data, further enhancing the specificity of detection. acs.orgnih.gov These methods have been successfully used to identify the formation of the related 4-OHE2-1-N7-Gua adduct in rat mammary gland tissue. acs.orgnih.gov

The key advantage of this approach is the significant increase in sensitivity, enabling the detection of adducts at pico- or femtomolar levels. acs.org

Molecular Modeling in Interpretation of Spectral Data

Molecular modeling plays a crucial role in the interpretation of complex spectral data obtained from spectroscopic analyses of 4-OHE1-1-N7-Gua and its derivatives. acs.orgnih.gov Computational models help in understanding the three-dimensional structure of the adduct and how its conformation influences its spectral properties. nih.gov

For instance, molecular modeling studies have been used to determine the energetically favored structures of fluorescently labeled estrogen adducts. acs.orgnih.gov These models have revealed unique conformations where there is a significant π-π interaction between the pyrene (B120774) labels and the guanine or the aromatic ring of the catechol estrogen. nih.gov This interaction can affect the fluorescence spectra, and understanding these conformational details is essential for accurate interpretation of the experimental data. nih.gov

Furthermore, NMR characterization of 4-OHE1-1-N7-Gua has identified the presence of two rotational isomers, or rotamers (α and β), arising from restricted rotation around the C1(estrogen)-N7(guanine) bond. mdpi.com Molecular modeling calculations have helped to determine the relative energies of these different conformations. mdpi.com

Sample Preparation and Isolation Techniques

Effective sample preparation is a critical prerequisite for the accurate analysis of 4-OHE1-1-N7-Gua from complex biological matrices. These techniques aim to isolate the adduct from other cellular components and concentrate it for subsequent analysis.

Solid Phase Extraction (SPE) for Biological Sample Clean-up

Solid Phase Extraction (SPE) is a widely used technique for the clean-up and concentration of estrogen adducts from biological samples such as urine. nih.govnih.gov The choice of SPE sorbent and elution conditions is crucial for achieving high recovery and purity of the target analyte.

Various SPE cartridges are available, such as those with C18 (reversed-phase) or ion-exchange sorbents. nih.govphenomenex.com For instance, Oasis HLB (hydrophilic-lipophilic balance) cartridges have been employed for the extraction of estrogens and their conjugates from serum and urine. nih.gov The process typically involves conditioning the cartridge, loading the sample, washing away interfering compounds, and finally eluting the analyte of interest with an appropriate solvent. nih.govphenomenex.com Optimization of parameters like pH, solvent strength, and sample volume is essential for developing a robust SPE method. nih.gov In some cases, a dual-elution strategy can be used to first elute unconjugated estrogens and then the more polar conjugated forms. nih.gov

In Vitro and In Vivo Models for Adduct Detection

Cell-Free Systems for Mechanistic Studies

Cell-free systems are instrumental in elucidating the fundamental chemical mechanisms of 4-OHE1-1-N7Gua formation. These systems typically involve the reaction of an estrogen quinone with DNA or its constituent nucleosides in a controlled environment.

In these in vitro experiments, 4-hydroxyestradiol (B23129) (4-OHE2) is oxidized to its reactive quinone form, estradiol-3,4-quinone (B1197220) (E2-3,4-Q). This electrophilic species then reacts with guanine moieties in DNA. nih.govpnas.orgoup.com The reaction of E2-3,4-Q with deoxyguanosine (dG) leads to the formation of the 4-OHE2-1-N7-guanine adduct. pnas.orgoup.comoup.com This adduct is unstable and readily loses the deoxyribose sugar, a process known as depurination, to form 4-OHE1-1-N7Gua. oup.com

Researchers have demonstrated the formation of this adduct by reacting E2-3,4-Q with calf thymus DNA. nih.govpnas.org The identity of the resulting 4-OHE2-1-N7-guanine adduct was confirmed using mass spectrometry, which showed a parent molecular ion peak identical to the authentic standard. nih.gov Time-course experiments have also been conducted to determine the rate of adduct formation in DNA. nih.gov

Various activating systems can be used in these cell-free assays, including horseradish peroxidase (HRP), lactoperoxidase (LP), and cytochrome P450 enzymes, to mimic metabolic activation in vivo. pnas.orgpnas.org Studies have shown that both catechol estrogen quinones and activated 4-hydroxyestrogens can form the 4-OHE1(E2)-1(α,β)-N7Gua adduct. pnas.org

| Reactants | Activating System | Detected Adduct | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|---|

| Estradiol-3,4-quinone (E2-3,4-Q) + Deoxyguanosine (dG) | N/A | 4-OHE2-1-N7Gua | Mass Spectrometry (MS) | Demonstrates the direct reaction leading to adduct formation. | pnas.orgoup.comoup.com |

| E2-3,4-Q + Calf Thymus DNA | N/A | 4-OHE2-1(α,ß)-N7Gua | HPLC, MS/MS | Confirmed adduct formation in a DNA context and subsequent depurination. | nih.govpnas.org |

| 4-Hydroxyestrogens (4-OHE) + DNA | Horseradish Peroxidase (HRP), Lactoperoxidase (LP), Cytochrome P450 | 4-OHE1(E2)-1(α,ß)-N7Gua | Mass Spectrometry | Shows that enzymatic activation of 4-OHE leads to the same depurinating adduct. | pnas.orgpnas.org |

Cell Culture Models for Cellular Adduct Formation

Cell culture models provide a more biologically relevant system to study the formation of 4-OHE1-1-N7Gua within a cellular context, accounting for metabolic processes and cellular defense mechanisms.

The human breast epithelial cell line MCF-10F has been a valuable model. nih.gov When these cells are treated with 4-OHE2, they metabolize it to the reactive E2-3,4-quinone, which then reacts with cellular DNA. nih.gov Studies have successfully detected the depurinating adducts 4-OHE1(E2)-1-N7Gua and 4-OHE1(E2)-1-N3Ade in the culture media of MCF-10F cells. nih.gov The release of these adducts into the media is a consequence of depurination from the DNA.

Another human mammary epithelial cell line, MCF-10A, has been used to investigate the effects of chemopreventive agents on adduct formation. oup.com Treatment of MCF-10A cells with sulforaphane (B1684495) (SFN) was found to reduce the levels of depurinating adducts, including 4-OHE1/2-1-N7Guanine, by approximately 60%. oup.com This is attributed to the induction of protective enzymes like NQO1 and GSTs, which can detoxify the reactive estrogen quinones. oup.com

Similarly, studies using the human breast cancer cell line MCF-7 have shown that pretreatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), an inducer of cytochrome P450 1B1, followed by inhibition of COMT, increased the formation of 4-OHE1(E2)-1-N7Gua adducts. researchgate.net

| Cell Line | Treatment | Detected Adduct | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|---|

| MCF-10F (Human Breast Epithelial) | 4-Hydroxyestradiol (4-OHE2) | 4-OHE1(E2)-1-N7Gua | HPLC-ECD, UPLC-MS/MS | Demonstrated that these cells oxidize 4-OHE2 to form depurinating DNA adducts. | nih.gov |

| MCF-10A (Human Mammary Epithelial) | Estradiol (B170435) (E2) or 4-OHE2 with/without Sulforaphane (SFN) | 4-OHE1/2-1-N7Guanine | Mass Spectrometry | SFN treatment significantly reduced the formation of depurinating adducts. | oup.com |

| MCF-7 (Human Breast Cancer) | TCDD + COMT inhibitor | 4-OHE1(E2)-1-N7Gua | Not specified | Induction of CYP1B1 and inhibition of COMT increased adduct formation. | researchgate.net |

Animal Models (e.g., Rodent Models) for In Vivo Adduct Profiling

Animal models, particularly rodents, are essential for studying the in vivo formation, distribution, and excretion of 4-OHE1-1-N7Gua. The Syrian golden hamster is a frequently used model because it develops kidney tumors in response to estrogen treatment, providing a relevant system for studying estrogen-induced carcinogenesis. oup.comoup.com

Following administration of 4-OHE2 to male Syrian golden hamsters, the 4-OHE-1-N7Gua adduct has been detected in kidney tissue. oup.com The formation of these adducts in the target organ for tumor induction provides strong evidence for their role in the initiation of cancer. oup.comoup.com The analysis of urine from these treated hamsters also revealed the presence of 4-OHE1(E2)-1-N7Gua, indicating that these depurinated adducts are excreted from the body. oup.com

In another rodent model, the ACI rat, studies have been conducted on the formation of DNA adducts in the mammary gland, a target tissue for estrogen-related cancers. oup.com Following treatment with 4-OHE2, both 4-OHE2-1-N7Gua and 4-OHE2-1-N3Ade were the predominant adducts detected, constituting over 99.9% of the total adducts. oup.com The detection of these adducts was confirmed by liquid chromatography-tandem mass spectrometry (LC/MS/MS). oup.com

Furthermore, in a tissue culture experiment using rat mammary gland tissue treated with the estrogen quinone E2-3,4-Q, the depurinating adduct formed was identified as 4-OHE2-1-N7Gua. nih.gov

| Animal Model | Treatment | Tissue/Sample Type | Detected Adduct | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Male Syrian Golden Hamster | 4-Hydroxyestradiol (4-OHE2) | Kidney Tissue | 4-OHE-1-N7Gua | Mass Spectrometry | Demonstrates adduct formation in the target organ for estrogen-induced cancer. | oup.com |

| Male Syrian Golden Hamster | 4-Hydroxyestradiol (4-OHE2) | Urine | 4-OHE1(E2)-1-N7Gua | HPLC-ECD, Capillary HPLC/MS/MS | Confirms the excretion of the depurinated adduct. | oup.com |

| Female ACI Rat | 4-Hydroxyestradiol (4-OHE2) | Mammary Gland | 4-OHE2-1-N7Gua | LC/MS/MS | Depurinating adducts are the major type formed in this target tissue. | oup.com |

| Rat Mammary Gland Tissue (in vitro) | Estradiol-3,4-quinone (E2-3,4-Q) | Tissue Culture | 4-OHE2-1-N7Gua | Fluorescence Spectroscopy (after derivatization) | Confirmed the formation of the adduct in mammary tissue treated with the reactive quinone. | nih.gov |

Detection in Human Biological Samples (e.g., Urine, Tissues)

The detection of 4-OHE1-1-N7Gua in human biological samples is the ultimate validation of its potential as a biomarker for cancer risk. Due to the depurinating nature of this adduct, it is released from tissues, circulates in the bloodstream, and is eventually excreted in the urine, making urine a non-invasive sample source for its detection. researchgate.net

Using sensitive analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), researchers have successfully detected 4-OHE1(E2)-1-N7Gua in human urine. nih.govresearchgate.net One study detected the analogous adduct, 4-hydroxyestradiol-N7-guanine (4-OHE2-N7-guanine), in all ten female human urine samples examined, with a mean level of 190 ± 100 pg/mL. nih.gov It is important to note the stability of the adduct during sample collection and storage; acidification of urine samples at the time of collection is recommended to prevent degradation. nih.gov

The levels of these adducts, when considered as a ratio to their parent estrogen metabolites and detoxification conjugates, have been shown to be significantly higher in women with breast cancer or at high risk for the disease compared to healthy controls. researchgate.net

In addition to urine, there is evidence of estrogen-DNA adducts in human tissues. Stable, bulky adducts of 4-OHE1 and 4-OHE2, involving the alkylation of guanine, have been detected in human breast tumor tissue. core.ac.uk While these are stable adducts rather than the depurinating 4-OHE1-1-N7Gua, their presence further supports the occurrence of DNA damage from catechol estrogens in human breast tissue.

| Sample Type | Subject Group | Detected Adduct | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|---|

| Urine | Females | 4-Hydroxyestradiol-N7-Guanine | HPLC/MS | Adduct was detectable in all samples, with a mean of 190 ± 100 pg/mL. | nih.gov |

| Urine | Healthy controls, high-risk women, breast cancer patients | 4-OHE1(E2)-1-N7Gua | UPLC-MS/MS | The ratio of adducts to metabolites was significantly higher in case groups versus controls. | researchgate.net |

| Breast Tissue | Breast cancer patients | Stable adducts of 4-OHE1/E2 with guanine | Nano-LC/Nano-Electrospray Tandem MS | Demonstrates that estrogen-DNA damage occurs in human breast tissue. | core.ac.uk |

Research Applications and Broader Implications

Development of 4-Hydroxy Estrone (B1671321) 1-N7-Guanine as a Biomarker

The detection of 4-OHE1-1-N7Gua in biological samples is a key focus of its application as a biomarker. Its presence signifies that estrogens have been metabolized to reactive quinones that can damage DNA, a crucial step in carcinogenesis.

The formation of 4-OHE1-1-N7Gua is a direct result of the reaction between the catechol estrogen metabolite, 4-hydroxyestrone (B23518) (4-OHE1), after its oxidation to a quinone, and the guanine (B1146940) base in DNA. pnas.orgresearchgate.net This adduct is a depurinating adduct, meaning it destabilizes the glycosidic bond and is spontaneously released from the DNA, leaving behind an apurinic site which can lead to mutations if not properly repaired. pnas.orgmdpi.com The detection of this adduct in urine provides a non-invasive measure of endogenous DNA damage caused by estrogen metabolites. nih.govacs.org

Studies have shown that the formation of such depurinating adducts is a critical event in the initiation of various human cancers. pnas.org For instance, research has linked the metabolic pathway leading to 4-OHE1 and its subsequent DNA adducts to an increased risk of breast cancer. researchgate.netsci-hub.se The levels of these adducts can be influenced by various factors, including the activity of metabolic enzymes like CYP1B1, which is involved in the 4-hydroxylation of estrogens. vulcanchem.comresearchgate.net

The following table summarizes findings from studies investigating the levels of 4-OHE1-1-N7Gua and related adducts in different contexts:

| Study Context | Key Findings | Reference |

| Leptin's effect on breast cancer cells | Leptin significantly increased the formation of 4-OHE1[E2]-1-N7 guanine in MCF-7 breast cancer cells. | nih.gov |

| In vitro DNA reactions | Reaction of estrone-3,4-quinone with DNA yielded significant amounts of 4-OHE1-1(α,β)-N7Gua. | pnas.org |

| In vivo rat mammary gland studies | Following injection of 4-hydroxyestradiol (B23129) (4-OHE2), the depurinating adduct 4-OHE2-1-N7Gua was detected in rat mammary tissue. | nih.govoup.com |

| Human urine analysis | The 4-OHE2-N7-guanine adduct was detectable in all ten female human urine samples examined in a preliminary study. | nih.govacs.org |

The presence of 4-OHE1-1-N7Gua is intrinsically linked to cellular and molecular markers of DNA damage. The apurinic sites generated by the loss of these adducts are highly mutagenic and can lead to the types of mutations observed in critical genes like oncogenes and tumor suppressor genes. pnas.org Research has demonstrated that the formation of estrogen-DNA adducts, including 4-OHE1-1-N7Gua, can induce mutations and lead to cell transformation. nih.gov